molecular formula C15H23N3O B2848859 N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide CAS No. 477853-83-1

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide

Cat. No.: B2848859
CAS No.: 477853-83-1
M. Wt: 261.369
InChI Key: WYOOPENEUHDZIT-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

It is known that the compound contains a methylpiperazine fragment , which could potentially interact with various enzymes, proteins, and other biomolecules

Cellular Effects

A structurally similar compound, a new piperazine derivative, has been shown to have anti-nociceptive and anti-inflammatory effects . It is possible that N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with butanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
  • 4-(4-methylpiperazin-1-yl)methylbenzoic acid
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-3-4-15(19)16-13-5-7-14(8-6-13)18-11-9-17(2)10-12-18/h5-8H,3-4,9-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOOPENEUHDZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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